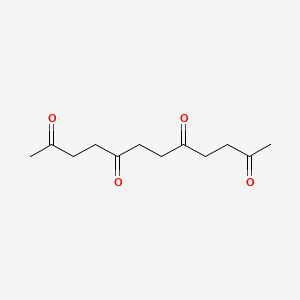

Dodecane-2,5,8,11-tetrone

Description

Structure

3D Structure

Properties

CAS No. |

62619-78-7 |

|---|---|

Molecular Formula |

C12H18O4 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

dodecane-2,5,8,11-tetrone |

InChI |

InChI=1S/C12H18O4/c1-9(13)3-5-11(15)7-8-12(16)6-4-10(2)14/h3-8H2,1-2H3 |

InChI Key |

NHPFWJUYVAVCQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(=O)CCC(=O)CCC(=O)C |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Dodecane 2,5,8,11 Tetrone

Retrosynthetic Dissection of the Dodecane-2,5,8,11-tetrone Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, the primary disconnections can be made at the carbon-carbon bonds between the carbonyl groups. A logical approach involves breaking the molecule down into smaller, more readily available building blocks.

A primary disconnection strategy would involve cleaving the C6-C7 bond, which separates the molecule into two symmetrical six-carbon fragments. This leads to precursors such as 3-oxohexanoic acid derivatives. Further disconnection of these fragments at the C3-C4 bond suggests precursors like derivatives of acetoacetic acid and succinic acid.

Another viable retrosynthetic approach involves disconnections at the C3-C4, C6-C7, and C9-C10 bonds. This strategy breaks the molecule down into three four-carbon units, highlighting the potential for a convergent synthesis from simpler precursors. Key synthons in this approach would be related to 1,4-dicarbonyl compounds, which are valuable precursors in organic synthesis. The synthesis of 1,4-dicarbonyl compounds can be challenging due to the inherent polarity mismatch of carbonyl fragments. researchgate.net

A simplified representation of a retrosynthetic analysis is presented below:

| Target Molecule | Key Disconnections | Potential Precursors |

| This compound | C6-C7 bond | Two 6-carbon fragments (e.g., 3-oxohexanoate derivatives) |

| This compound | C3-C4, C6-C7, C9-C10 bonds | Three 4-carbon fragments (e.g., succinic aldehyde, acetoacetate) |

Classical Carbon-Carbon Bond Forming Reactions in Tetraketone Synthesis

Classical methods for carbon-carbon bond formation remain relevant in the synthesis of complex molecules like tetraketones.

Ester condensations, such as the Claisen condensation, are fundamental reactions for forming carbon-carbon bonds. A potential route to this compound could involve a series of iterative Claisen-type condensations. For instance, the condensation of two molecules of a suitable β-keto ester could form the central C6-C7 bond. Subsequent alkylations and further condensations could then be employed to build the full carbon skeleton.

A hypothetical reaction scheme could start with the self-condensation of ethyl acetoacetate to form a diketo ester, followed by reduction and further condensation steps. The challenge in this approach lies in controlling the regioselectivity of the multiple condensation reactions and preventing unwanted side reactions. The condensation of esters with ketones, a combined aldol-Claisen condensation, could also be a viable strategy. youtube.com

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules by combining three or more starting materials in a single step. organic-chemistry.org For the synthesis of tetraketones, MCRs can provide a rapid and atom-economical approach. researchgate.net A possible multi-component strategy for this compound could involve the reaction of a 1,3-dicarbonyl compound, an aldehyde, and another nucleophilic component.

For example, a tandem Knoevenagel condensation and Michael addition reaction between a cyclic 1,3-diketone and an aldehyde can lead to the formation of tetraketones. rsc.orgbenthamdirect.com While this compound is an acyclic tetraketone, the principles of these reactions could be adapted. A three-component coupling of sulfoxonium ylides and alkynes with water has been developed for the synthesis of 1,4-dicarbonyl Z-alkenes, which could serve as precursors to the saturated tetraketone. nih.gov

| Reaction Type | Starting Materials Example | Key Transformation |

| Knoevenagel-Michael Cascade | Aromatic aldehyde, 1,3-cyclic diketone | Formation of a new carbon-carbon bond and a tetraketone scaffold |

| Three-component coupling | Sulfoxonium ylide, alkyne, water | Formation of a 1,4-dicarbonyl Z-alkene |

Contemporary Synthetic Transformations for this compound Assembly

Modern synthetic methods offer enhanced selectivity and efficiency, which are crucial for the synthesis of a polyfunctionalized molecule like this compound.

Catalytic methods play a pivotal role in modern polymer synthesis, and these principles can be applied to the construction of discrete polyketone molecules. Palladium-catalyzed copolymerization of olefins with carbon monoxide is a well-established method for producing aliphatic polyketones. rsc.orgresearchgate.netwikipedia.org While this typically produces long polymer chains, controlling the stoichiometry and reaction conditions could potentially lead to the formation of shorter oligomers, including the desired dodecane-tetrone. The activity of the palladium catalyst is highly dependent on the nature of the ligand. researchgate.net

Recent advances have seen the use of manganese pincer complexes for the coupling of diketones and diols to form polyketones via a hydrogen-borrowing mechanism. st-andrews.ac.uk This approach could be adapted for a convergent synthesis of this compound from smaller diketone and diol fragments. Furthermore, machine learning and classifier methods are being employed to predict and discover new palladium catalysts for polyketone synthesis. acs.org

| Catalyst System | Monomers/Reactants | Product Type |

| Palladium(II) complexes | Olefins, Carbon Monoxide | Aliphatic polyketones |

| Manganese pincer complexes | Diketones, Diols | Polyarylalkylketones |

While this compound itself does not possess stereocenters, the principles of stereoselective synthesis are crucial if one were to consider substituted derivatives. The synthesis of 1,4-dicarbonyl compounds, key building blocks in one of the retrosynthetic pathways, can be achieved with high stereoselectivity. nih.govacs.org For instance, a strategy involving a charge-accelerated acs.orgacs.org-sigmatropic sulfonium rearrangement allows for the highly stereoselective synthesis of α,β-disubstituted 1,4-dicarbonyl compounds. nih.govacs.org

Photochemical organocatalytic acyl radical addition to enals is another method for the enantioselective synthesis of 1,4-dicarbonyl compounds. researchgate.net Regioselectivity is a major consideration in the multi-step synthesis of a molecule with repeating functional groups. Protecting group strategies would likely be necessary to differentiate the four carbonyl groups if selective modification were desired. The choice of catalyst and reaction conditions in the catalytic approaches mentioned above would be critical in controlling the regioselectivity of monomer incorporation and the final chain length.

Advanced Protecting Group Strategies in this compound Construction

The successful synthesis of a polyketonic compound like this compound is highly dependent on the effective use of protecting groups to temporarily mask the reactivity of the carbonyl functionalities. cem.com Given the presence of four ketone groups, a carefully designed protecting group strategy is paramount to avoid intramolecular reactions and to ensure that chain-building reactions proceed as planned.

A key consideration in the synthesis of this compound would be the use of orthogonal protecting groups . This strategy allows for the selective deprotection of one or more carbonyl groups while others remain protected, enabling stepwise chain elongation or functionalization. For instance, a synthetic route could involve the coupling of smaller, differentially protected diketone fragments.

One plausible approach would involve the use of acetals and ketals as protecting groups for the carbonyl moieties. neliti.com These are formed by the reaction of a carbonyl compound with an alcohol or a diol in the presence of an acid catalyst. The stability of acetals and ketals can be tuned by the choice of the alcohol or diol, providing a basis for orthogonal protection. For example, a dimethyl acetal (B89532) could be cleaved under milder acidic conditions than a cyclic acetal derived from a more sterically hindered diol.

A hypothetical strategy for the construction of this compound could involve the synthesis of two key building blocks: a protected form of 2,5-hexanedione and a suitably functionalized six-carbon synthon. The 2,5-hexanedione could be selectively protected at one carbonyl group, allowing for reaction at the other.

Table 1: Potential Orthogonal Protecting Groups for this compound Synthesis

| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Orthogonality |

| Dimethyl Acetal | R-C(OCH₃)₂-R' | CH₃OH, H⁺ | Mild aqueous acid | Can be removed in the presence of more robust acetals. |

| 1,3-Dioxolane | Cyclic acetal with ethylene (B1197577) glycol | Ethylene glycol, H⁺ | Stronger aqueous acid | More stable than acyclic acetals. |

| 1,3-Dioxane | Cyclic acetal with 1,3-propanediol | 1,3-Propanediol, H⁺ | Stronger aqueous acid, sometimes requiring Lewis acids | Offers different steric and electronic properties compared to dioxolanes. |

| Dithiane | Cyclic thioacetal with 1,3-propanedithiol | 1,3-Propanedithiol, Lewis acid | Heavy metal salts (e.g., HgCl₂) or oxidizing agents | Stable to acidic and basic conditions that cleave acetals. |

The choice of protecting group would be dictated by the specific reaction conditions of the subsequent synthetic steps. For example, if a Grignard or organolithium reagent is to be used, an acetal protecting group would be suitable due to its stability in the presence of these strong nucleophiles.

Process Optimization and Scalability Studies in this compound Synthesis

The transition from a laboratory-scale synthesis to a larger, industrial-scale production of this compound would require significant process optimization and scalability studies. The goal of such studies is to develop a safe, efficient, and cost-effective manufacturing process. contractpharma.com

Key parameters that would need to be optimized include reaction concentrations, temperature, reaction times, and the choice of catalysts and solvents. nih.gov For a multi-step synthesis, it is often more efficient to optimize the entire sequence rather than individual steps in isolation, as the outcome of one step can significantly impact the next. researchgate.net

Table 2: Key Parameters for Process Optimization in this compound Synthesis

| Parameter | Objective of Optimization | Potential Methods |

| Reactant Concentration | Maximize throughput and minimize solvent usage. | High-concentration batch or continuous flow processing. acs.org |

| Temperature | Control reaction rate and selectivity, minimize side reactions. | Use of automated reactor systems for precise temperature control. |

| Reaction Time | Achieve complete conversion while minimizing degradation. | In-situ reaction monitoring using techniques like HPLC or GC-MS. |

| Catalyst Loading | Minimize cost and environmental impact. | Screening of catalyst efficiency and turnover number. |

| Solvent Selection | Improve reaction kinetics, facilitate product isolation, and ensure safety and environmental friendliness. | Use of "green" solvents and solvent recycling. acs.org |

| Purification Method | Achieve high purity with minimal product loss. | Development of efficient crystallization or chromatographic purification methods. |

One of the major challenges in scaling up the synthesis of a molecule like this compound would be the management of exotherms in reactions, ensuring efficient mixing, and handling of potentially hazardous reagents on a larger scale. chemtek.co.indrugdiscoverytrends.com The physical properties of intermediates, such as their solubility and crystallinity, also play a crucial role in the ease of scale-up.

Flow chemistry presents a modern approach to address many of the challenges associated with scalability. researchgate.net By conducting reactions in a continuous flow reactor, it is possible to achieve better control over reaction parameters, improve safety, and facilitate automation. researchgate.net This methodology could be particularly advantageous for the synthesis of this compound, allowing for the precise control of the introduction and removal of protecting groups and the purification of intermediates in a continuous manner.

Furthermore, a thorough investigation into the stability of the intermediates and the final product under various conditions would be essential to establish appropriate storage and handling protocols. The development of robust analytical methods to monitor the purity and identity of the compound at each stage of the synthesis is another critical aspect of process optimization and quality control.

Reaction Mechanisms and Inherent Reactivity of Dodecane 2,5,8,11 Tetrone

Nucleophilic and Electrophilic Interventions at Ketone Centers of Dodecane-2,5,8,11-tetrone

The four carbonyl groups in this compound would be the primary sites for nucleophilic attack. Nucleophiles could, in principle, add to any of the four ketone carbons. The relative reactivity of these sites would likely be influenced by steric hindrance and the electronic effects of the surrounding alkyl chain. However, no experimental data exists to quantify these effects or to provide examples of specific nucleophilic reactions with this compound. Similarly, while the carbonyl oxygens can act as electrophiles after protonation, no studies detailing such electrophilic interventions are available.

Enolization Phenomena and Tautomeric Equilibria in this compound

Ketones with alpha-hydrogens, such as this compound, can undergo enolization to form enol or enolate tautomers. tgc.ac.inmasterorganicchemistry.comlibretexts.orglibretexts.org The presence of multiple ketone groups could lead to a complex set of equilibria involving various enol forms. The stability of these enols would be influenced by factors like intramolecular hydrogen bonding and conjugation, which can favor the enol form in some diketones. libretexts.orglibretexts.org However, no specific studies on the tautomeric equilibria of this compound have been published.

Intramolecular Cyclization and Macrocyclization Pathways

The linear arrangement of four ketone groups in this compound presents the theoretical possibility of intramolecular reactions, potentially leading to the formation of cyclic or macrocyclic structures. Such reactions are known to occur in other polycarbonyl compounds, often catalyzed by acids or bases. rsc.orgbeilstein-journals.orglew.ro For instance, intramolecular aldol (B89426) or Claisen-type condensations could be envisioned. Despite these possibilities, there is no documented research on the intramolecular cyclization pathways of this compound.

Investigations into Reductive Transformations of this compound

The ketone functional groups are susceptible to reduction to secondary alcohols. Various reducing agents could theoretically be employed to achieve this transformation. The selectivity of such reductions—whether all four ketones are reduced or only a subset—would be a key area of investigation. However, no studies on the reductive transformations of this compound have been found.

Studies of Oxidative Degradation and Stability Mechanisms

The stability of this compound and its potential oxidative degradation pathways are also uncharacterized. While the oxidation of hydrocarbons like n-dodecane is well-studied, particularly in the context of combustion, this knowledge is not directly transferable to a highly functionalized molecule like this compound. cornell.edumdpi.com The presence of multiple ketone groups would likely influence its stability and degradation mechanisms in ways that require specific experimental investigation.

Kinetic and Thermodynamic Parameters Governing this compound Reactions

Determining the kinetic and thermodynamic parameters for any reaction involving this compound would require dedicated experimental studies, such as reaction calorimetry, spectroscopic monitoring of reaction rates, and computational modeling. inl.govnih.govacs.orgrsc.org At present, no such data is available in the scientific literature.

Elucidation of Transient Intermediates in this compound Reactions

The study of transient intermediates, such as enolates, carbocations, or radical species, is crucial for a complete understanding of reaction mechanisms. Techniques like flash photolysis, low-temperature spectroscopy, or advanced mass spectrometry are often employed for this purpose. There are no published studies that identify or characterize any transient intermediates in reactions involving this compound.

Advanced Spectroscopic Characterization and Analytical Techniques for Dodecane 2,5,8,11 Tetrone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectrometry for Structural Elucidation

A complete structural elucidation of Dodecane-2,5,8,11-tetrone would rely on a comprehensive analysis of its NMR spectra.

Multi-Dimensional NMR Approaches (e.g., COSY, HSQC, HMBC)

These techniques are instrumental in establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): Would be used to identify proton-proton couplings, revealing adjacent protons in the dodecane (B42187) chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would establish longer-range correlations between protons and carbons, crucial for identifying the placement of the ketone groups.

Without experimental data, a table of expected chemical shifts and coupling constants cannot be generated.

Mass Spectrometric (MS) Analysis for Precise Molecular Composition and Fragmentation Patterns

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would be suitable for determining the accurate mass of this compound, allowing for the confirmation of its molecular formula. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

GC-MS would be employed to assess the purity of this compound and to identify any volatile impurities. researcher.lifescholarsresearchlibrary.com The retention time from the gas chromatogram would provide information on the compound's volatility, while the mass spectrum would confirm its identity.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Both IR and Raman spectroscopy provide a "fingerprint" of a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ketone groups, as well as C-H stretching and bending vibrations of the alkane backbone.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly regarding the non-polar bonds of the carbon skeleton. uci.edunih.gov

Without access to experimental spectra, a detailed analysis and assignment of specific vibrational frequencies for this compound cannot be provided.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption characteristics of this compound are primarily governed by the electronic transitions involving the four carbonyl groups. In the absence of extensive conjugation, the UV-Vis spectrum is expected to be dominated by n → π* and π → π* transitions of the keto functional groups.

The n → π* transitions, which involve the excitation of a non-bonding electron from an oxygen lone pair to an anti-bonding π* orbital, are typically weak and appear at longer wavelengths (around 270-300 nm) for saturated ketones. Due to the presence of four carbonyl groups in this compound, a broad absorption band in this region would be anticipated. The molar absorptivity (ε) for such transitions is generally low.

The π → π* transitions, resulting from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, are more intense and occur at shorter wavelengths, typically below 200 nm for isolated carbonyl groups.

It is important to consider the possibility of keto-enol tautomerism in this compound, which could significantly influence its UV-Vis spectrum. The formation of enol isomers would introduce C=C double bonds, creating a conjugated system with the carbonyl groups. This conjugation would lead to a bathochromic (red) shift in the absorption maxima for both n → π* and π → π* transitions, moving them to longer wavelengths, and would also increase the intensity of the π → π* absorption band. The extent of enolization and the position of the absorption bands would be highly dependent on the solvent polarity.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

| Transition | Expected Wavelength (λmax) Range (nm) | Expected Molar Absorptivity (ε) | Notes |

|---|---|---|---|

| n → π* | 270 - 300 | Low | Weak absorption, characteristic of isolated carbonyl groups. |

| π → π* | < 200 | High | Intense absorption, may be outside the standard UV-Vis range. |

| π → π* (Enol form) | > 220 | High | Wavelength and intensity are dependent on the extent of conjugation and solvent. |

X-ray Diffraction Analysis for Crystalline State Structure of this compound

X-ray diffraction analysis of a single crystal of this compound would provide definitive information about its three-dimensional structure in the solid state. This technique can determine bond lengths, bond angles, and intermolecular interactions, offering insights into the molecule's conformation and packing in the crystal lattice.

For a linear aliphatic tetraketone like this compound, the crystal structure would reveal whether the molecule exists predominantly in its tetra-keto form or if it crystallizes as one of its enol tautomers. In the solid state, intermolecular hydrogen bonding between enolic hydroxyl groups and carbonyl oxygens of neighboring molecules could play a significant role in stabilizing a particular tautomeric form and influencing the crystal packing.

While specific crystallographic data for this compound is not available, analysis of a structurally related compound, 1,6-diphenylhexane-1,3,4,6-tetrone, has shown that it exists in a diketo-dienol form in the solid state, with intramolecular hydrogen bonds. qu.edu.qa This suggests that this compound could also exhibit significant enol character in its crystalline form. The crystal system, space group, and unit cell dimensions would be determined through single-crystal X-ray diffraction.

Table 2: Hypothetical Crystallographic Data for this compound Based on Analogous Structures

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c or Pbca | Defines the symmetry elements within the unit cell. |

| a (Å) | 10 - 15 | Unit cell dimension along the a-axis. |

| b (Å) | 5 - 10 | Unit cell dimension along the b-axis. |

| c (Å) | 15 - 20 | Unit cell dimension along the c-axis. |

| α, β, γ (°) | 90, >90, 90 (for Monoclinic) | Angles between the unit cell axes. |

| Z | 2 or 4 | Number of molecules per unit cell. |

Chromatographic Method Development for Purity and Separation of this compound (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a crucial technique for the separation, purification, and purity assessment of this compound. The development of a robust HPLC method would involve the careful selection of a stationary phase, mobile phase, and detector.

Given the non-polar aliphatic backbone and the polar keto groups, reversed-phase HPLC would be a suitable approach. A C18 or C8 column would likely provide good retention and separation. The mobile phase would typically consist of a mixture of water and an organic modifier such as acetonitrile or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, would be effective in eluting the compound from the column and separating it from any impurities.

For the detection of this compound, a UV detector would be the most common choice. As discussed in the electronic spectroscopy section, the compound is expected to have a weak n → π* absorption in the 270-300 nm range. To enhance detection sensitivity, derivatization with a chromophoric agent such as 2,4-dinitrophenylhydrazine (DNPH) is a standard practice for ketones. The resulting hydrazone derivative exhibits a strong absorption in the visible region (around 360 nm), significantly improving the limit of detection.

Table 3: Proposed HPLC Method Parameters for the Analysis of this compound

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Good retention for a compound with a significant non-polar character. |

| Mobile Phase | A: Water, B: Acetonitrile or Methanol | Standard solvents for reversed-phase HPLC. |

| Elution | Gradient elution (e.g., 50% B to 100% B over 20 min) | To ensure elution of the compound and separation from impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC. |

| Detection | UV at ~280 nm (for underivatized compound) | Targets the n → π* transition of the carbonyl groups. |

| UV at ~360 nm (for DNPH derivative) | Provides higher sensitivity for quantification. | |

| Injection Volume | 10 - 20 µL | Standard injection volume for analytical HPLC. |

| Column Temperature | 25 - 30 °C | To ensure reproducible retention times. |

Computational and Theoretical Frameworks for Dodecane 2,5,8,11 Tetrone

Conformational Analysis and Potential Energy Surface Mapping

Due to its flexible twelve-carbon chain, Dodecane-2,5,8,11-tetrone can adopt a vast number of different three-dimensional shapes, or conformations. cdnsciencepub.com Conformational analysis aims to identify the most stable of these structures (energy minima) and the energy barriers to interconversion between them. acs.org

This process involves systematically rotating the bonds within the molecule and calculating the potential energy for each resulting geometry. The results are mapped onto a Potential Energy Surface (PES), where low-energy regions correspond to stable conformers. For a long-chain molecule like this tetraketone, the analysis would focus on the dihedral angles of the carbon backbone and the orientation of the four carbonyl groups. nih.gov Studies on similar long-chain and cyclic ketones show that conformational preferences are governed by a delicate balance of steric hindrance, dipole-dipole interactions between carbonyl groups, and weak intramolecular hydrogen bonds. acs.orgresearchgate.net The global minimum energy conformation would likely be one that minimizes steric clashes and unfavorable electrostatic interactions.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

While quantum mechanics looks at static structures, Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. worldscientific.com MD simulations provide a dynamic picture of how this compound would behave in different environments, such as in a vacuum, in an aqueous solution, or in a nonpolar solvent. diva-portal.orgdiva-portal.org

An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system. The simulation then solves Newton's equations of motion for each atom, allowing their trajectories to be tracked over time. From these trajectories, properties like the molecule's flexibility, average conformation, and interactions with surrounding solvent molecules can be analyzed. For example, an MD simulation in water could reveal how water molecules arrange around the polar carbonyl groups and the nonpolar alkyl chain, offering insights into its solvation and aggregation behavior. diva-portal.org

Typical Parameters for an MD Simulation of this compound in Water

| Parameter | Example Value/Setting | Purpose |

|---|---|---|

| Force Field | GROMOS, AMBER, or CHARMM | Defines the physics governing atomic interactions. |

| Solvent Model | TIP3P or SPC/E Water | Represents the water molecules in the simulation box. |

| Box Type | Cubic | Defines the simulation cell boundaries. |

| Temperature | 298 K (25 °C) | Controlled by a thermostat to simulate constant temperature. |

| Pressure | 1 bar | Controlled by a barostat to simulate constant pressure. |

| Simulation Time | 100 nanoseconds | The duration over which the molecular motion is simulated. |

Note: This table presents a typical setup for an MD simulation and is for illustrative purposes.

In Silico Prediction of Spectroscopic Signatures

Computational methods can predict the spectroscopic signatures of a molecule before it is synthesized. This is invaluable for identifying and characterizing the compound experimentally.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. nih.gov For this compound, the most prominent predicted peak in its IR spectrum would be the strong C=O stretching vibration. Saturated aliphatic ketones typically show this absorption near 1715 cm⁻¹. libretexts.org The presence of four ketone groups might lead to slight splitting or broadening of this peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical environments of carbon and hydrogen atoms can be predicted using methods like GIAO (Gauge-Independent Atomic Orbital). researchgate.net For ¹³C NMR, the carbonyl carbons are highly deshielded and would be expected to have chemical shifts in the 200-215 ppm range. libretexts.org The various methylene (B1212753) (CH₂) and methyl (CH₃) carbons in the chain would appear at distinct positions in the aliphatic region of the spectrum.

Mass Spectrometry: While not a direct prediction from QM, analysis of the molecule's structure allows for prediction of likely fragmentation patterns. For aliphatic ketones, a characteristic fragmentation is the McLafferty rearrangement, if a gamma-hydrogen is available, and α-cleavage at the bond next to the carbonyl group. libretexts.org

Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Position |

|---|---|---|

| IR | C=O Stretch | ~1715 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbons (C2, C5, C8, C11) | 190 - 215 δ |

| ¹³C NMR | Aliphatic Carbons (CH₂, CH₃) | 10 - 50 δ |

| ¹H NMR | Protons alpha to C=O | ~2.2 - 2.5 δ |

| ¹H NMR | Other aliphatic protons | ~1.2 - 1.8 δ |

Note: These are characteristic chemical shift ranges and vibrational frequencies for the functional groups present in the molecule.

Computational Investigation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for exploring the reactivity of this compound. By mapping reaction pathways, chemists can understand reaction mechanisms, predict products, and calculate reaction rates. nih.gov

A key application is the study of transition states—the highest energy point along a reaction coordinate. researchgate.net Using DFT, researchers can model reactions such as the nucleophilic addition to one of the carbonyl carbons or the keto-enol tautomerism. diva-portal.orgup.ac.za For instance, the addition of a nucleophile like a hydride ion (H⁻) to one of the four carbonyl groups could be modeled. The calculation would identify the structure of the transition state and its energy relative to the reactants. This energy difference is the activation energy, which determines the speed of the reaction. mdpi.com Comparing the activation energies for attack at the different carbonyl positions (C2, C5, C8, C11) could reveal if there is any regioselectivity in its reactions.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Design and Synthesis of Dodecane 2,5,8,11 Tetrone Derivatives and Analogs

Functionalization at Ketone Carbonyls: Formation of Ketals, Acetals, and Other Derivatives

The four ketone groups in dodecane-2,5,8,11-tetrone are primary sites for chemical modification. The conversion of these carbonyls into other functional groups is a direct method for altering the molecule's physical and chemical properties. A common and highly effective strategy is the formation of ketals or acetals, which also serves as a method for protecting the ketone groups during subsequent synthetic steps.

The reaction with alcohols or diols under acidic catalysis converts the ketones to the corresponding acetals or ketals. For instance, reacting this compound with an excess of methanol (B129727) would yield 2,2,5,5,8,8,11,11-octamethoxy-dodecane. The use of a diol, such as ethylene (B1197577) glycol, can lead to the formation of spirocyclic ketals. These reactions are typically reversible, allowing for the deprotection and regeneration of the carbonyl groups under aqueous acidic conditions. This protective strategy is fundamental when seeking to perform selective modifications at other positions of the molecule, such as the α-carbons.

Beyond ketal and acetal (B89532) formation, the carbonyl groups can undergo a variety of other transformations. These include:

Reductive Amination: Reaction with amines in the presence of a reducing agent to form polyamine derivatives.

Wittig Reaction: Conversion of the carbonyls to alkenes.

Grignard Reactions: Addition of organometallic reagents to form tertiary alcohols.

These derivatizations allow for the introduction of a wide range of functionalities, significantly diversifying the properties of the original tetraketone scaffold.

Table 1: Examples of Carbonyl Functionalization Reactions This table is illustrative and shows potential reactions based on standard ketone chemistry.

| Reactant(s) | Functional Group Formed | Potential Product Name |

| Methanol, H+ | Acetal | 2,2,5,5,8,8,11,11-Octamethoxydodecane |

| Ethylene Glycol, H+ | Ketal (Spirocyclic) | Tetra(ethylenedioxy)dodecane derivative |

| Sodium Borohydride | Secondary Alcohol | Dodecane-2,5,8,11-tetraol |

| Hydrazine (B178648) | Hydrazone/Azine | Polyhydrazone or cyclized derivative |

| Phenylmagnesium Bromide | Tertiary Alcohol | Tetraphenyl-dodecane-tetraol derivative |

Alpha-Position Substitutions and Stereocenter Manipulation

The carbon atoms adjacent to the ketone carbonyls (the α-positions: C-3, C-4, C-6, C-7, C-9, and C-10) are activated and susceptible to substitution reactions. Deprotonation at these sites using a suitable base generates enolates, which are potent nucleophiles. These enolates can react with various electrophiles, most commonly alkyl halides, in a reaction known as α-alkylation.

Given the multiple α-positions in this compound, achieving regioselective substitution is a significant synthetic challenge. The reaction conditions, including the choice of base, solvent, and temperature, can influence which enolate is formed preferentially. However, mixtures of products are common.

Furthermore, the introduction of a substituent at an α-position creates a new stereocenter. The parent molecule, this compound, is achiral. Alkylation or other substitutions open the door to a multitude of stereoisomers. The control of stereochemistry during these substitutions is a key aspect of synthesizing complex, well-defined molecules. usask.ca Asymmetric synthesis techniques, employing chiral auxiliaries, catalysts, or reagents, can be used to selectively produce one stereoisomer over others. The manipulation of these newly formed stereocenters is crucial for developing chiral analogs and exploring their specific interactions in biological systems. escholarship.org

Cyclization and Annulation Strategies Utilizing the Tetraketone Core

The 1,4-dicarbonyl relationship between the ketone groups at the 2,5-, 5,8-, and 8,11-positions makes this compound an ideal substrate for synthesizing heterocyclic compounds. wikipedia.org These intramolecular relationships allow for the construction of five-membered rings through well-established condensation reactions.

A classic example is the Paal-Knorr synthesis . This reaction allows for the conversion of 1,4-diketones into furans, pyrroles, and thiophenes.

Furan synthesis: Achieved by treating the tetraketone with a dehydrating agent (e.g., P₂O₅ or H₂SO₄).

Pyrrole (B145914) synthesis: Occurs upon reaction with ammonia (B1221849) or primary amines.

Thiophene (B33073) synthesis: Requires a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

By applying these reactions, the linear this compound can be transformed into molecules containing multiple furan, pyrrole, or thiophene rings linked together. For example, reaction with an excess of P₄S₁₀ could theoretically produce a trithiophene derivative.

Annulation, the formation of a new ring onto an existing structure, is another powerful strategy. chinesechemsoc.org For instance, condensation reactions with bifunctional reagents like hydrazine (H₂N-NH₂) or substituted hydrazines can lead to the formation of pyridazine (B1198779) rings. Similarly, reaction with urea (B33335) or thiourea (B124793) can be used to construct pyrimidine-based structures. These strategies effectively convert the flexible aliphatic tetraketone into more rigid, complex, and often aromatic heterocyclic systems. iupac.org

Scaffold Diversification through Peripheral Modifications

Peripheral modifications can be systematically planned. For example, a library could be generated by:

Varying the chain length: Synthesizing shorter or longer α,ω-tetraketones (e.g., decane-2,5,8-trione or tetradecane-2,5,8,11-tetrone).

Introducing substituents on the backbone: Using substituted starting materials to synthesize analogs with alkyl or aryl groups at positions other than the α-carbons.

Combining modifications: A primary derivative, such as a tetra-alcohol formed by reduction of the ketones, can serve as a new platform for further functionalization, like esterification or etherification at the newly formed hydroxyl groups.

This systematic approach allows for a thorough investigation of structure-activity relationships, where the impact of each modification can be assessed. The flexibility of the polyketone chain is an essential feature that enables this wide range of chemical transformations and resulting structural diversity. oup.com

Table 2: Summary of Scaffold Diversification Strategies

| Strategy | Target Site(s) | Example Modification | Resulting Structure Type |

| Carbonyl Functionalization | C2, C5, C8, C11 Carbonyls | Reaction with NaBH₄ | Polyol |

| Alpha-Position Substitution | C3, C4, C6, C7, C9, C10 | Enolate formation and reaction with CH₃I | Methylated Polyketone |

| Cyclization | 1,4-Diketone Units | Reaction with a primary amine (R-NH₂) | Polypyrrole |

| Annulation | 1,4-Diketone Units | Reaction with hydrazine | Poly-pyridazine |

Exploration of Chiral Analogs of this compound

While this compound itself is achiral, its derivatives can possess multiple stereocenters, leading to the existence of chiral analogs. The synthesis and study of these analogs are critical for applications where stereochemistry plays a defining role, such as in medicinal chemistry and materials science.

Chirality can be introduced into the scaffold primarily through two routes:

Asymmetric α-substitution: As discussed in section 6.2, substitution at the α-positions creates stereocenters. By using chiral catalysts or starting from chiral precursors, it is possible to control the absolute configuration of these centers, leading to the synthesis of specific enantiomers or diastereomers. usask.ca

Asymmetric reduction of ketones: The reduction of the four ketone groups to secondary alcohols creates four potential stereocenters (at C-2, C-5, C-8, and C-11). The use of chiral reducing agents or catalysts (e.g., those used in Noyori asymmetric hydrogenation) can achieve high levels of stereoselectivity, yielding specific stereoisomers of the resulting dodecane-2,5,8,11-tetraol.

The exploration of these chiral analogs involves not only their synthesis but also their characterization and separation. nih.gov Techniques such as chiral chromatography are essential for isolating individual stereoisomers from a mixture. Studying the properties of each distinct chiral analog allows for a deeper understanding of how three-dimensional structure influences molecular behavior.

Emerging Research Frontiers and Applications of Dodecane 2,5,8,11 Tetrone Scaffolds

Role in Advanced Materials Science Research

The molecular architecture of Dodecane-2,5,8,11-tetrone, featuring multiple reactive ketone groups on a flexible aliphatic chain, makes it a promising candidate for the development of novel materials.

Precursors for Polymer Synthesis and Modification Research

The presence of four carbonyl groups makes this compound a highly functional monomer for creating new polymers or modifying existing ones. Aliphatic polyketones are recognized for their high reactivity towards nucleophilic addition, which allows for their conversion into polymers with a wide range of chemical functionalities. researchgate.net This reactivity is a key advantage for creating structurally diverse molecules. jst.go.jp

Research into tetraketone derivatives has shown their utility as monomers in the production of high-performance polymers like polyquinoxalines, which are known for their thermal stability. google.comdtic.mil The Paal-Knorr reaction, for example, is a well-established method for modifying polyketones by reacting their 1,4-dicarbonyl units with primary amines to introduce various functionalities, such as pyrrole (B145914) groups, directly into the polymer backbone. researchgate.netresearchgate.net This post-functionalization capability allows for the customization of polymer properties. researchgate.net

The this compound scaffold could be employed in step-growth polymerization reactions with multifunctional co-monomers. For instance, reaction with diamines could lead to the formation of polyimines or, through subsequent reactions, N-heterocyclic polymers. tum.de The flexibility of the dodecane (B42187) chain could impart desirable processing characteristics to the resulting polymers, while the polar ketone groups enhance properties like adhesion and hydrophilicity. chemrxiv.org

Table 1: Potential Polymerization Reactions Involving this compound

| Co-monomer Type | Reaction Type | Resulting Linkage/Functionality | Potential Polymer Properties |

| Diamines | Condensation (e.g., Paal-Knorr) | Pyrrole, Imine | Thermal stability, π-conjugation, Metal-ion affinity |

| Diols | Reductive Amination, Ketalization | Amino alcohol, Ketal | Increased hydrophilicity, Tunable degradability |

| Dihydrazines | Condensation | Pyridazine (B1198779) | High nitrogen content, Ligating sites |

| Organometallic Reagents | Grignard, Wittig-type reactions | Tertiary alcohols, Alkenes | Modified polarity, Cross-linking sites |

Building Blocks for Supramolecular Architectures Research

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered assemblies from smaller molecular building blocks. nih.govmdpi.comrsc.org The this compound molecule possesses key features that make it an excellent candidate for designing such architectures.

The ketone groups can act as both hydrogen bond acceptors and, in their enol tautomeric forms, as hydrogen bond donors. This dual capability facilitates the formation of intricate hydrogen-bonded networks, which are fundamental to supramolecular assembly. researchgate.netacs.org Research on discrete polyketones has shown that the chain length and terminal functional groups can precisely control the resulting self-assembled structures, leading to the formation of complex arrangements like helical assemblies and double-helix-like fibers. acs.orgacs.org

The conformational flexibility of the dodecane chain allows the molecule to adopt various shapes, such as U-shaped conformations, which can be advantageous for creating specific packing structures or large helical assemblies. acs.org This flexibility, combined with the multiple interaction sites, allows this compound to function as a "molecular rope" that can be bent and coiled into functional structures. oup.com Theoretical modeling has demonstrated that the architecture of two-dimensional molecular assemblies can be predicted and controlled by manipulating the interaction points on tetratopic (four-armed) building blocks, leading to the formation of 2D crystals or other ordered superstructures. rsc.org

Utility in Coordination Chemistry and Ligand Design Research

The four ketone groups of this compound can be readily deprotonated to form tetraketonate anions, which are powerful chelating agents for a wide variety of metal ions.

Chelation Properties with Transition Metals Research

The arrangement of ketone functionalities in this compound creates multiple β-diketone-like chelation sites within a single, flexible ligand. Polydentate ligands like this can form highly stable complexes with metal ions. chesci.com The study of tetraketone ligands has demonstrated their ability to form stable coordination complexes with various metals, including nickel(II) and lanthanides. oup.comrsc.org

For example, research on uranium complexes has shown that tetraketone ligands significantly enhance the stability and electron-transfer kinetics of the metal center compared to simpler monoketone or diketone ligands. acs.org This "chelate effect," where a single ligand binds to a metal ion through multiple donor atoms, results in a more stable complex. chesci.comacs.org The flexible aliphatic backbone of this compound would allow the four binding sites to arrange themselves around a metal center, potentially encapsulating it or bridging multiple metal centers to form dinuclear or polynuclear complexes. oup.comoup.com The choice of metal ion could lead to complexes with interesting magnetic, optical, or catalytic properties. oup.comrsc.org

Table 2: Potential Coordination Modes of this compound with Transition Metals

| Metal Ion Example | Potential Coordination Geometry | Resulting Complex Type | Potential Application Area |

| Copper(II), Nickel(II) | Square Planar, Octahedral | Mononuclear, Dinuclear | Catalysis, Magnetic materials oup.com |

| Iron(II), Iron(III) | Octahedral | Mononuclear, Polynuclear | Spin-crossover materials, Sensors mdpi.com |

| Lanthanides (e.g., Gd, Tb, Dy) | High Coordination Number (e.g., 8, 9) | Tetranuclear | Magnetic refrigerants, Single-molecule magnets rsc.org |

| Uranium, Thorium | Various | Mononuclear | Redox-flow batteries, Nuclear fuel cycle acs.orgresearchgate.net |

Development of Novel Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic linker molecules. wikipedia.orgresearchgate.net The design of MOFs relies on the geometry and functionality of these organic linkers to dictate the topology and properties of the final structure. researchgate.net

This compound is a polytopic linker, meaning it has multiple points of connection. chesci.com After conversion to its tetraketonate form, it can coordinate to multiple metal centers, acting as a "strut" to build up a 1D, 2D, or 3D framework. wikipedia.org While carboxylates are the most common linkers in MOF chemistry, the use of β-diketones and related ligands is an established strategy for building metallocycles and other coordination polymers. researchgate.netresearchgate.net

The flexibility of the dodecane backbone is an interesting feature for MOF design. While rigid linkers are often used to create stable, porous structures, flexible linkers can lead to "soft porous" or dynamic frameworks that respond to external stimuli like guest molecules, temperature, or light. This could result in MOFs with applications in selective gas separation, sensing, and drug delivery. researchgate.net The synthesis of complex, multi-component MOFs can be achieved through the stepwise and predictable incorporation of different organic linkers and inorganic clusters, an approach for which a versatile linker like this compound could be well-suited. nih.gov

Research as a Platform for the Synthesis of Complex Natural Products

The synthesis of complex natural products is a significant challenge in organic chemistry, often requiring the development of innovative strategies to construct intricate molecular architectures. researchgate.netnih.gov While there is no direct literature linking this compound to the total synthesis of a natural product, its structure represents a potentially valuable synthetic platform.

Many natural products are polyketides, which are biosynthesized from the repeated condensation of acetyl CoA and malonyl CoA, resulting in structures with multiple ketone or hydroxyl groups. jst.go.jp The this compound scaffold can be seen as a synthetic mimic of a polyketide intermediate. Its four ketone groups offer multiple handles for selective chemical transformations.

The development of strategies to construct large collections of complex and diverse compounds often starts from readily available materials that are then elaborated into more complex structures. researchgate.net The reactivity of the tetraketone allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, intramolecular aldol (B89426) or Claisen condensations could be envisioned to form cyclic systems, which are common motifs in natural products. mit.edu The spaced 1,4-dicarbonyl units could be used to build a series of heterocyclic rings along the chain. A patent has noted the utility of tetraketone derivatives as intermediates in the preparation of bioactive materials. google.com This suggests the potential for such scaffolds to serve as starting points for molecules with interesting biological properties, a hallmark of natural product-inspired drug discovery. imsc.res.in

Investigative Studies in Catalysis: Organocatalysis and Metal-Catalyzed Transformations

The unique structural motif of a linear tetraketone, such as this compound, featuring multiple carbonyl groups, suggests its potential utility in various catalytic applications, both as a catalyst itself or as a ligand in metal-catalyzed reactions. Research into analogous tetraketone structures provides a foundation for hypothesizing the catalytic capabilities of this compound.

Organocatalysis:

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. acs.org The multiple ketone functionalities in a this compound scaffold could potentially act as hydrogen bond donors or acceptors, a key feature in many organocatalytic transformations. For instance, the synthesis of various tetraketone derivatives has been achieved through Knoevenagel condensation and Michael addition reactions, often employing organocatalysts or being catalyzed by acidic or basic conditions which the tetraketone product itself might influence. academie-sciences.friisjost.org While no studies directly report this compound as an organocatalyst, the broader class of polyketones is recognized for its reactivity and functionality. researchgate.net

Metal-Catalyzed Transformations:

The oxygen atoms of the ketone groups in this compound can act as coordination sites for metal ions. This property allows such scaffolds to serve as ligands in transition metal-catalyzed reactions. The arrangement of the ketone groups could allow for the formation of stable chelate complexes with various metals, thereby influencing the metal's catalytic activity and selectivity.

Palladium catalysts, for example, are pivotal in the synthesis of polyketones, which are copolymers of carbon monoxide and α-olefins. acs.orgkdfeddersen.com While this relates to the synthesis of polymeric ketones rather than the use of a discrete tetraketone as a ligand, it highlights the significant interplay between ketone functionalities and transition metals. A patent describes the preparation of tetraketone derivatives from diynes using a palladium(II) chloride or palladium acetate (B1210297) catalyst, indicating that metal catalysis is a viable route for synthesizing such structures. google.com

The catalytic potential of related tetraketones is an active area of research. For example, various catalysts have been employed for the synthesis of tetraketones, as detailed in the table below.

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Barium chloride in aqueous medium | Dimedone and 4-chlorobenzaldehyde | 2,2'-(4-chlorophenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) | 81 | iisjost.org |

| Yb(OTf)3-SiO2 under solvent-free conditions | 1,3-Cyclohexanediones and aldehydes | Arylmethylene[bis(3-hydroxy-2-cyclohexene-1-ones)] | 73-88 | niscpr.res.in |

| Boric acid with ultrasound | Dimedone and 3,4-dimethoxybenzaldehyde | 2,2′-((3,4-dimethoxyphenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) | Not Specified | tandfonline.com |

| Al(OH)3 in water | Aromatic aldehydes and 1,3-cyclic diketones | Tetraketone derivatives | High | researchgate.net |

These studies, while not directly involving this compound, underscore the rich catalytic chemistry associated with tetraketone scaffolds and suggest promising avenues for future investigation into the specific catalytic properties of this linear tetraketone.

Theoretical Contributions to Molecular Recognition and Host-Guest Chemistry Research

Molecular recognition is the specific, non-covalent interaction between two or more molecules. Host-guest chemistry, a branch of supramolecular chemistry, focuses on the design of "host" molecules that can bind "guest" molecules in a highly selective manner. researchgate.net The flexible, linear structure of this compound, with its multiple polar ketone groups, presents an interesting scaffold for theoretical studies in molecular recognition.

Currently, there is a lack of specific theoretical or experimental studies on the host-guest chemistry of this compound. However, research on other acyclic molecules and polyketones provides a conceptual framework for its potential in this field. Acyclic receptors are valued for their synthetic simplicity, which allows for systematic modifications to study recognition motifs. rsc.org

Theoretical calculations are a powerful tool for predicting and understanding host-guest binding affinities. nih.gov Computational studies could explore how the conformational flexibility of the dodecane chain in this compound allows it to adopt specific three-dimensional structures to accommodate guest molecules. The ketone groups could participate in hydrogen bonding, dipole-dipole interactions, and van der Waals forces, which are fundamental to molecular recognition.

Research on the supramolecular binding capabilities of other complex molecules, such as cyclopyrenylenes, has revealed the importance of molecular size, shape, and CH–π contacts for efficient binding, insights that could be applied to theoretical models of tetraketone-guest interactions. researchgate.net Furthermore, theoretical studies on other polyketone derivatives have explored their electronic and thermodynamic properties, which are crucial for understanding their potential as molecular hosts. researchgate.net

The table below summarizes some binding energy data from host-guest systems involving different types of host molecules, illustrating the range of interaction strengths that can be achieved and studied, providing a benchmark for potential future theoretical investigations of this compound.

| Host | Guest | Binding Affinity (K, M⁻¹) | Technique | Reference |

| β-Cyclodextrin | Adamantane | ~10⁴ - 10⁵ | Isothermal Titration Calorimetry | thno.org |

| Cucurbit academie-sciences.fruril | Various small organic molecules | 10³ - 10¹² | Isothermal Titration Calorimetry | nih.gov |

| Carboxylated Pillar acs.orgarene | Oxaliplatin | (1.02 ± 0.05) × 10⁴ | Not Specified | thno.org |

While awaiting direct experimental or theoretical data for this compound, the broader field of host-guest chemistry provides a rich context for predicting its potential to act as a flexible, acyclic host for a variety of guest molecules. Future computational studies could unlock the potential of this and similar linear polyketone scaffolds in the design of new sensors, separation materials, or delivery systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for achieving high-purity Dodecane-2,5,8,11-tetrone derivatives?

- Methodological Answer : The Taguchi experimental design is effective for optimizing reaction parameters (e.g., temperature, catalyst ratio, reaction time) to maximize yield and purity. For instance, in the synthesis of structurally analogous tetraazacyclododecane derivatives, the Taguchi method was applied using ANOVA to identify significant factors, achieving >98% purity under statistically validated conditions . Solvent selection (e.g., DMSO for solubility) and post-synthesis purification via column chromatography are critical for isolating high-purity products .

Q. How can spectroscopic and crystallographic techniques resolve the structural conformation of this compound?

- Methodological Answer : X-ray crystallography and 3D electron diffraction (3D ED) are authoritative for determining absolute configurations. For example, 3D ED resolved the stereochemistry of beauveriolide I, a cyclic tetrone derivative, confirming its bicyclic backbone and substituent orientations . Complementary techniques like NMR (for stereochemical analysis) and FT-IR (for functional group validation) should be integrated .

Q. What solvent systems are optimal for crystallization and solubility studies of this compound analogs?

- Methodological Answer : Solubility parameters (Hildebrand or Hansen) and van’t Hoff analysis guide solvent selection. Studies on alkane derivatives suggest dodecane as a near-ideal solvent due to its non-polarity, while toluene and kerosene may require temperature adjustments to avoid metastable zones. Crystallizability correlates with solvent-solute interactions, validated by metastable zone width (MSZW) measurements .

Advanced Research Questions

Q. How can response surface methodology (RSM) and ANOVA address contradictions in reaction optimization data?

- Methodological Answer : RSM identifies non-linear relationships between variables (e.g., rotation speed, biomass dosage) and outcomes (e.g., yield, purity). For instance, RSM with a central composite design resolved conflicting data in dodecane biodegradation studies, revealing optimal hydraulic retention time (24 hrs) and temperature (30°C) via a coded equation (F-value = 69.81, p < 0.05) . ANOVA further distinguishes significant factors (e.g., catalyst ratio) from noise .

Q. What mechanistic insights exist for HDAC inhibition by cyclic tetrone derivatives like this compound?

- Methodological Answer : HDAC inhibition assays (e.g., fluorometric or colorimetric) quantify IC50 values. HC Toxin, a cyclic tetrone HDAC inhibitor, showed potent activity (IC50 = 20 nM) via Zn<sup>2+</sup> chelation in the enzyme active site. Structural analogs of this compound should be tested using dose-response curves and molecular docking to validate binding modes .

Q. How do environmental factors influence the persistence and degradation pathways of this compound?

- Methodological Answer : Aerobic biodegradation assays (e.g., OECD 301B) with activated sludge inoculum assess mineralization rates. For alkane derivatives, 37–74% mineralization was observed within 5–24 hours, with unextractable residues bound to sludge. Gas chromatography-mass spectrometry (GC-MS) tracks degradation intermediates (e.g., ketones, carboxylic acids) .

Q. What computational strategies predict the gas-phase reactivity and aerosol formation potential of this compound?

- Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for oxidation pathways. Low-NOx photooxidation studies of dodecane analogs revealed multi-generation products (e.g., peroxy radicals, aldehydes) via proton-transfer reaction mass spectrometry (PTR-MS). Positive matrix factorization (PMF) of aerosol mass spectra quantifies secondary organic aerosol (SOA) yields .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported solubility and stability profiles of this compound derivatives?

- Methodological Answer : Cross-validate data using standardized protocols (e.g., OECD 105 for solubility). For example, conflicting stability reports may arise from incompatible storage conditions (e.g., exposure to strong acids/oxidizers). Accelerated stability studies (40°C/75% RH for 6 months) under inert atmospheres (N2) can clarify degradation thresholds .

Q. What validation criteria ensure reproducibility in catalytic synthesis of this compound macrocycles?

- Methodological Answer : Replicate reactions using Pd(OH)2/Al2O3 catalysts under Taguchi-optimized conditions. Validate purity via HPLC (≥98%) and reproducibility via inter-laboratory studies. Report catalyst turnover numbers (TON) and leaching rates to address batch variability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.